molecular formula C20H25N5O2 B5614068 2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine

2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine

Cat. No. B5614068
M. Wt: 367.4 g/mol
InChI Key: YJUPXOVDNJANTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine involves complex reactions that might include condensation, cyclization, and substitution steps. A one-pot condensation method leading to the formation of related bicyclic systems with 1,2,4-oxadiazole rings has been reported, where 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes are key reactants (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,2,4-oxadiazole ring and related heterocycles can be elucidated using techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These techniques confirm the structural properties and help in understanding the molecular geometry, electron distribution, and potential interaction sites for biological activity. For instance, the structure of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one was confirmed using such methods, highlighting the importance of these techniques in molecular analysis (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole ring can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring-opening reactions, depending on the substituents and reaction conditions. These reactions can be utilized to modify the chemical structure and introduce new functional groups, enhancing the compound's chemical properties and potential biological activity. For example, metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles leading to the synthesis of fully substituted pyrimidines showcases the versatility of these compounds in chemical synthesis (Galenko, Zanakhov, Novikov, & Khlebnikov, 2023).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It is always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Given the potential biological activities of compounds containing a 1,2,4-oxadiazole ring, this compound could be of interest for future research in medicinal chemistry .

properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)-[3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(2)9-17-22-19(27-23-17)15-5-4-8-24(11-15)20(26)16-12-25-10-14(3)6-7-18(25)21-16/h6-7,10,12-13,15H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUPXOVDNJANTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC(C3)C4=NC(=NO4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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